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Compound of Interest

Compound Name:
3-Chloro-2,6-difluorobenzyl

alcohol

Cat. No.: B1586867 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzyl
alcohol

Introduction
3-Chloro-2,6-difluorobenzyl alcohol (CAS No. 252004-35-6) is a halogenated aromatic

alcohol.[1][2] As a substituted benzyl alcohol, it serves as a crucial building block in organic

synthesis, particularly in the development of novel pharmaceutical compounds and advanced

materials. The precise arrangement of chloro and fluoro substituents on the aromatic ring

imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and

intermolecular interactions. This guide provides a comprehensive overview of its core physical

properties, offering both reported data and predictive insights grounded in established chemical

principles. It is designed for researchers, chemists, and drug development professionals who

require a detailed understanding of this compound for laboratory and industrial applications.

Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its unequivocal

identity. The structural and molecular formulas define the composition and connectivity of 3-
Chloro-2,6-difluorobenzyl alcohol.

Molecular Formula: C₇H₅ClF₂O[2]
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Molecular Weight: 178.56 g/mol [2]

CAS Number: 252004-35-6[2]

Canonical SMILES: C1=CC(=C(C(=C1F)Cl)F)CO

InChI Key: SSCVUXTVZOTMJU-UHFFFAOYSA-N[3][4]
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Caption: Molecular Structure of 3-Chloro-2,6-difluorobenzyl alcohol.

Summary of Physical Properties
This table summarizes the key physical properties of 3-Chloro-2,6-difluorobenzyl alcohol. It
is important to note that while fundamental identifiers are well-established, specific

experimental values for properties like melting and boiling points are not consistently available

in public literature and should be determined experimentally for any critical application.
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Property Value Source(s)

CAS Number 252004-35-6 [1][2][5]

Molecular Formula C₇H₅ClF₂O [2][5]

Molecular Weight 178.56 g/mol [2]

Physical State Solid (predicted)
General observation for similar

compounds

Melting Point Data not available [1][6]

Boiling Point Data not available [1][6]

Density Data not available [1][6]

Purity Typically ≥98% (commercial) [5]

Detailed Physical Characteristics and Spectroscopic
Profile
Physical State and Solubility
3-Chloro-2,6-difluorobenzyl alcohol is expected to be a solid at standard temperature and

pressure, a common characteristic of substituted benzyl alcohols. Its solubility is dictated by the

polarity of the hydroxymethyl group and the nonpolar, halogenated aromatic ring. It is predicted

to have low solubility in water but good solubility in common organic solvents such as

chloroform-d (CDCl₃), methanol, and dimethyl sulfoxide (DMSO), which are typical solvents for

NMR analysis.[7]

Spectroscopic Analysis (Predicted)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely

published, its spectroscopic profile can be reliably predicted based on its structure and data

from analogous compounds. Free FTIR and Raman spectra are available for viewing on

SpectraBase, which can confirm functional group presence.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals in a

deuterated solvent like CDCl₃:
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Aromatic Protons (2H): The two protons on the benzene ring would appear in the aromatic

region (approx. 6.8-7.5 ppm). Due to coupling with each other and with the adjacent fluorine

atoms, they would likely present as complex multiplets.

Methylene Protons (-CH₂OH, 2H): A signal corresponding to the benzylic protons, likely a

singlet or a narrowly split multiplet, would be expected around 4.5-4.8 ppm.

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and

solvent-dependent, typically appearing between 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 distinct

signals, corresponding to the 7 carbon atoms in unique electronic environments:

Aromatic Carbons (6C): Six signals would appear in the aromatic region (approx. 110-165

ppm). The carbons directly bonded to fluorine would exhibit large C-F coupling constants.

The chemical shifts are influenced by the inductive effects of the halogen substituents.

Methylene Carbon (-CH₂OH, 1C): A signal for the benzylic carbon would be expected in the

60-70 ppm range.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. Key expected absorption bands include:

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ characteristic of the alcohol

hydroxyl group.

C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple sharp, medium bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

C-F and C-Cl Stretches: Strong, characteristic bands in the fingerprint region, typically

between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal key

structural information:

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 178. The key

diagnostic feature would be the M+2 peak, approximately one-third the intensity of the M⁺

peak, which is characteristic of compounds containing one chlorine atom (due to the natural

abundance of ³⁵Cl and ³⁷Cl isotopes).[11]

Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the

loss of water (M-18), loss of the hydroxyl radical (M-17), and alpha cleavage to form a stable

benzylic cation.

Experimental Protocols for Physical Property
Determination
The following sections describe standardized, field-proven methodologies for determining the

core physical properties of a compound like 3-Chloro-2,6-difluorobenzyl alcohol. These

protocols are designed to ensure accuracy and reproducibility.
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Caption: General workflow for the characterization of physical properties.

Protocol 1: Melting Point Determination (Capillary
Method)
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is

characteristic of a pure crystalline solid.[12]

Causality: The capillary method ensures uniform and controlled heating, allowing for precise

observation of the phase transition from solid to liquid.[13][14] Using a finely ground powder

maximizes heat transfer and reproducibility.[13]

Methodology:
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Sample Preparation: Ensure the sample is completely dry. If the material is crystalline, grind

a small amount into a fine powder using a mortar and pestle.[13]

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered

sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard

surface to pack the sample down to a height of 2-3 mm.[13]

Measurement (Initial): Place the loaded capillary into a melting point apparatus. Heat the

sample rapidly (e.g., 10-15°C/min) to determine an approximate melting temperature.[12]

Measurement (Accurate): Allow the apparatus to cool. Using a new sample, heat rapidly to

within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per

minute.

Data Recording: Record the temperature at which the first drop of liquid appears (initial

melting point) and the temperature at which the entire sample becomes a clear liquid (final

melting point). The recorded value is the melting range.

Protocol 2: Qualitative Solubility Assessment
Causality: This protocol systematically evaluates a compound's solubility in a range of solvents

with varying polarities and pH levels. The results provide insights into the compound's polarity

and the presence of acidic or basic functional groups.

Methodology:

Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of the

compound.[15][16]

Solvent Addition: To each tube, add 1 mL of a single solvent. Start with common laboratory

solvents:

Water (polar, protic)

Methanol (polar, protic)

Chloroform (polar, aprotic)
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Hexanes (nonpolar)

Observation: Vigorously shake or vortex each tube for 20-30 seconds.[16] Observe and

record whether the compound is fully soluble, partially soluble, or insoluble.

Aqueous pH Tests (if water-insoluble): If the compound is insoluble in water, test its solubility

in:

5% aqueous HCl (to test for basic groups)[16]

5% aqueous NaOH (to test for acidic groups)[16]

5% aqueous NaHCO₃ (to test for strongly acidic groups)[16]

Documentation: Record the results in a clear table, noting the outcome for each solvent.

Protocol 3: Sample Preparation for NMR Spectroscopy
Causality: Proper sample preparation is paramount for acquiring high-resolution NMR spectra.

The sample must be fully dissolved in a deuterated solvent to avoid large solvent signals in the

¹H NMR spectrum and to provide a lock signal for the spectrometer.[7][17] Any particulate

matter must be removed as it degrades magnetic field homogeneity, leading to poor spectral

quality.

Methodology:

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble.

Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[7]

Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR

into a clean, dry vial.[7][18]

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

Gently vortex or sonicate the mixture until the solid is completely dissolved.

Filtration and Transfer: To remove any suspended particles, filter the solution through a small

plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Final Check: The final sample height in the tube should be approximately 4-5 cm.[18][19]

Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the

spectrometer.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-2,6-difluorobenzyl
alcohol is not universally available, general precautions for halogenated aromatic compounds

should be followed. Similar compounds are classified as irritants.

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.

Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.

Conclusion
3-Chloro-2,6-difluorobenzyl alcohol is a well-defined chemical entity with established

molecular identity. While specific macroscopic physical properties like melting and boiling

points require experimental determination, its spectroscopic characteristics can be confidently

predicted from its molecular structure. The provided protocols offer a standardized framework

for researchers to perform this characterization accurately and reliably. A thorough

understanding of these physical properties is essential for the effective application of this

versatile building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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